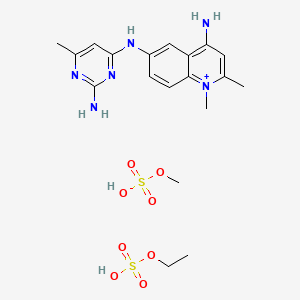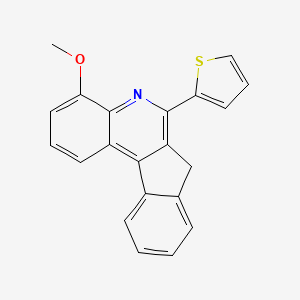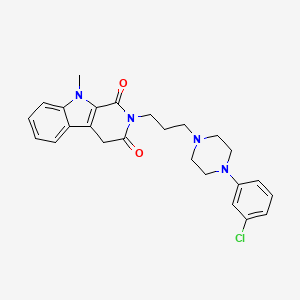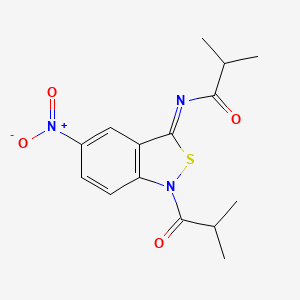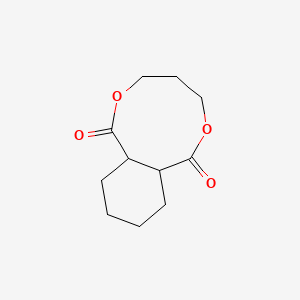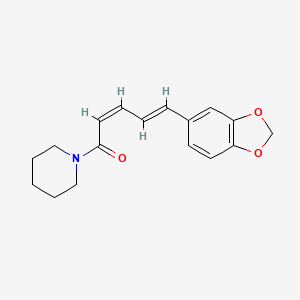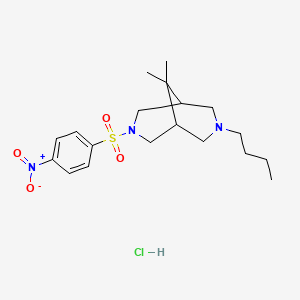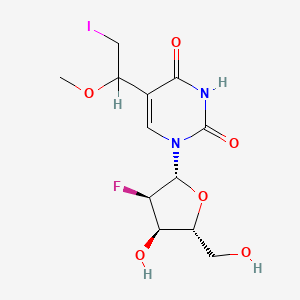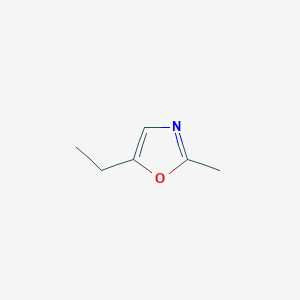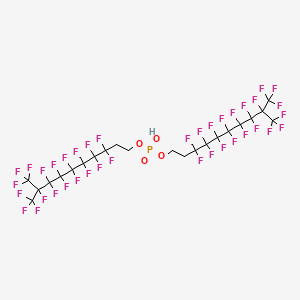![molecular formula C29H34O8 B12708873 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid CAS No. 168456-95-9](/img/structure/B12708873.png)
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is a complex organic compound that combines the properties of both an alcohol and an acid. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of the hydroxypropoxy and phenyl groups with terephthalic acid gives this compound unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid typically involves multiple steps:
Formation of 2-Hydroxypropoxyphenylpropan-2-ylphenol: This intermediate is synthesized through a reaction between 2-hydroxypropoxybenzene and propan-2-ylbenzene under controlled conditions.
Esterification with Terephthalic Acid: The intermediate is then esterified with terephthalic acid in the presence of a catalyst, such as sulfuric acid, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The hydroxypropoxy and phenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. The terephthalic acid component may also contribute to the compound’s overall effects by influencing its solubility, stability, or reactivity.
相似化合物的比较
Similar Compounds
1-[4-[2-[4-(2-Hydroxyethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxyethoxy group instead of hydroxypropoxy.
1-[4-[2-[4-(2-Hydroxybutoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxybutoxy group instead of hydroxypropoxy.
Uniqueness
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is unique due to the specific combination of hydroxypropoxy and phenyl groups with terephthalic acid. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
168456-95-9 |
|---|---|
分子式 |
C29H34O8 |
分子量 |
510.6 g/mol |
IUPAC 名称 |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid |
InChI |
InChI=1S/C21H28O4.C8H6O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23;9-7(10)5-1-2-6(4-3-5)8(11)12/h5-12,15-16,22-23H,13-14H2,1-4H3;1-4H,(H,9,10)(H,11,12) |
InChI 键 |
YHRGLMUSBZIARA-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
相关CAS编号 |
168456-95-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


